Curzerene is a highly lipophilic bicyclic furanosesquiterpene (C15H20O) naturally derived from Curcuma and Eugenia species, serving as a critical analytical marker and pharmacological precursor. Unlike its thermally labile germacrene-type isomers, curzerene features a stable elemene-type framework that resists further structural rearrangement under standard high-temperature processing conditions[1]. In industrial and research procurement, curzerene is prioritized for its validated apoptotic activity in oncology models, its high selectivity in antiparasitic assays, and its necessity as an absolute reference standard for essential oil quality control, where crude extracts fail to provide reproducible batch-to-batch quantification [2].
Procuring crude Curcuma essential oils or substituting curzerene with its structural isomer, furanodiene, introduces severe analytical and manufacturing liabilities. Furanodiene is thermally unstable and undergoes a [3,3]-sigmatropic (Cope) rearrangement into curzerene at temperatures exceeding 150°C, a condition routinely encountered during gas chromatography-mass spectrometry (GC-MS) or heat-assisted formulation [1]. Consequently, utilizing furanodiene or unpurified mixtures leads to unpredictable curzerene inflation and batch inconsistency. Buyers requiring precise stoichiometric control for semi-synthesis, reproducible high-temperature analytical calibration, or targeted in vivo dosing must procure purified curzerene to bypass this thermal degradation pathway[2].
During standard GC-MS analysis at 240°C, furanodiene demonstrates severe thermal instability, undergoing a [3,3]-sigmatropic rearrangement that converts >85% of the material into curzerene [1]. In contrast, purified curzerene maintains its structural integrity under identical high-temperature conditions.
| Evidence Dimension | Thermal conversion rate at 240°C |
| Target Compound Data | Curzerene remains structurally stable (0% rearrangement). |
| Comparator Or Baseline | Furanodiene (>85% conversion to curzerene). |
| Quantified Difference | >85% difference in structural retention under thermal stress. |
| Conditions | GC-MS analysis with a temperature gradient up to 240°C. |
Procuring pure curzerene is mandatory for accurate high-temperature analytical calibration, as furanodiene precursors will artificially inflate curzerene readings and ruin assay reproducibility.
Curzerene exhibits potent, time-dependent antiproliferative effects against human lung adenocarcinoma cells (SPC-A1), accompanied by the specific downregulation of glutathione S-transferase A1 (GSTA1) expression. At a 100 µM concentration, curzerene significantly increases the proportion of cells arrested in the G2/M phase compared to the untreated baseline [1].
| Evidence Dimension | G2/M cell cycle arrest percentage |
| Target Compound Data | 17.57% G2/M phase arrest (at 100 µM curzerene). |
| Comparator Or Baseline | Untreated control baseline (9.26% G2/M phase arrest). |
| Quantified Difference | 89.7% relative increase in G2/M cell cycle arrest. |
| Conditions | SPC-A1 human lung adenocarcinoma cells incubated for 48 hours. |
Validates curzerene as a highly specific procurement choice for oncology researchers targeting GSTA1-mediated resistance pathways in non-small cell lung cancer.
In comparative antiparasitic screening, curzerene demonstrates exceptional efficacy against intra-macrophage amastigote forms of Leishmania. It achieves an EC50 of 0.46 µM and a remarkable selectivity index of 182.32, vastly outperforming the clinical standards meglumine antimoniate and amphotericin B [1].
| Evidence Dimension | Selectivity Index against intra-macrophage amastigotes |
| Target Compound Data | Selectivity Index of 182.32 (EC50 = 0.46 µM). |
| Comparator Or Baseline | Meglumine antimoniate and Amphotericin B. |
| Quantified Difference | Curzerene is 44.15 times more selective than meglumine antimoniate and 8.47 times more selective than amphotericin B. |
| Conditions | In vitro intra-macrophage amastigote assay. |
Provides a quantitative justification for selecting curzerene over traditional antimonial compounds when developing highly selective, low-toxicity antiparasitic therapies.
Curzerene is highly lipophilic and practically insoluble in pure water (<0.12 mg/L). However, it can be successfully formulated for in vivo administration using a specific co-solvent matrix, achieving a stable 5 mg/mL concentration without precipitation, which is critical for reproducible animal dosing .
| Evidence Dimension | Solubilized concentration |
| Target Compound Data | 5 mg/mL (23.11 mM) stable solution. |
| Comparator Or Baseline | Pure aqueous buffer (<0.00012 mg/mL). |
| Quantified Difference | >40,000-fold increase in solubility. |
| Conditions | Vehicle composed of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline with sonication. |
Prevents costly material loss during preclinical formulation by providing a validated, procurement-ready vehicle strategy for this highly lipophilic sesquiterpene.
Due to its resistance to the [3,3]-sigmatropic rearrangements that plague furanodiene, curzerene is the required standard for GC-MS calibration and quantitative profiling of Curcuma and Eugenia essential oils [1].
Curzerene's proven ability to induce G2/M phase arrest and downregulate GSTA1 makes it an ideal procurement choice for researchers developing targeted therapies for resistant non-small cell lung adenocarcinoma [2].
With a selectivity index exceeding 180 against Leishmania amastigotes, curzerene serves as a superior, low-toxicity structural scaffold compared to standard meglumine antimoniate therapies in antiparasitic drug discovery[3].
Curzerene's validated solubility in DMSO/PEG300/Tween 80 matrices provides a reliable baseline for formulation scientists designing intravenous or intraperitoneal delivery systems for highly lipophilic natural products .